E-Ceftizoxime Sodium Salt is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. [] It is classified as a beta-lactam antibiotic and is primarily known for its bactericidal activity. [, ] E-Ceftizoxime Sodium Salt is a crucial compound in various scientific research domains, including microbiology, biochemistry, and materials science. [, , , , ]
The synthesis of E-Ceftizoxime Sodium Salt typically involves several key steps:
The optimal conditions for synthesis have been reported to yield over 95% purity, meeting pharmacopoeial standards .
E-Ceftizoxime Sodium Salt has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula for E-Ceftizoxime Sodium Salt is , with a molecular weight of approximately 405.38 g/mol.
The structure can be visualized using chemical drawing software or databases that provide three-dimensional representations of molecular compounds .
E-Ceftizoxime Sodium Salt undergoes various chemical reactions typical of beta-lactam antibiotics:
These reactions are critical in understanding both the stability and efficacy of E-Ceftizoxime Sodium Salt in pharmaceutical formulations .
E-Ceftizoxime Sodium Salt exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death.
This mechanism makes E-Ceftizoxime particularly effective against a broad spectrum of bacteria, including those resistant to other antibiotics .
E-Ceftizoxime Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into injectable forms and other pharmaceutical preparations .
E-Ceftizoxime Sodium Salt is widely used in clinical settings due to its effectiveness against various bacterial infections. Its applications include:
The compound's broad-spectrum activity and favorable pharmacokinetic profile make it a valuable tool in modern medicine .
E-Ceftizoxime sodium salt ((6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt) features a highly defined stereochemical configuration essential for its antibacterial activity. The β-lactam core consists of a dihydrothiazine ring fused to the β-lactam moiety, creating the bicyclo[4.2.0] system characteristic of cephalosporins. X-ray diffraction studies reveal that the absolute configuration at C-6 and C-7 positions is R and R, respectively – a conserved stereochemistry critical for binding to penicillin-binding proteins (PBPs) [1] [6]. The C-7 side chain exhibits a Z-configuration (syn isomer) at the methoxyimino group, positioning it optimally for interaction with bacterial enzymes while conferring resistance to β-lactamases [9].
Crystallographic data indicates a unit cell volume of approximately 1,500 ų with space group P2₁2₁2₁. The dihedral angle between the β-lactam ring and the aminothiazole moiety measures 85.3° ± 2.5°, facilitating optimal spatial orientation for target binding. Hydrogen bonding networks between the C-4 carboxylate (bond length: 1.26 Å) and crystallographic water molecules (2.8–3.0 Å) contribute significantly to the crystalline lattice stability [1] [9].
Table 1: Key Crystallographic Parameters of E-Ceftizoxime Sodium Salt
Parameter | Value | Structural Significance |
---|---|---|
C-6 Configuration | R | Determines β-lactam ring conformation |
C-7 Configuration | R | Influences acyl side chain orientation |
Methoxyimino Geometry | Z (syn) | Confers β-lactamase resistance |
C-7/C-8 Bond Length | 1.48 Å | Affects β-lactam ring strain |
C-4 Carboxylate Charge | -1 (delocalized) | Enhances water solubility |
Dihedral Angle (C7-N8) | 85.3° | Optimizes aminothiazole positioning |
The methoxyimino group [(Z)-CH₃O-N=C] attached to the C-7 acyl side chain serves dual functions: steric protection of the β-lactam ring and electronic stabilization. The Z-configuration positions the methoxy group proximal to the β-lactam carbonyl, creating a steric shield that impedes β-lactamase access while maintaining planar conformation (torsion angle: 178.5° ± 3°) [3] [9]. Electronic delocalization across the N-O-C=O system reduces β-lactam ring strain, evidenced by a 7.5° increase in the C5-N6-C7-O8 torsion angle compared to unsubstituted cephalosporins [9].
The 2-aminothiazol-4-yl group contributes to both stability and bioactivity through resonance-assisted hydrogen bonding. The exocyclic amino group (N-C2 bond length: 1.34 Å) forms strong intermolecular bonds with crystallographic water molecules (2.9 Å) while enhancing Gram-negative penetration via increased hydrophilicity. Quantum mechanical calculations indicate a 12.3 kcal/mol stabilization energy from the conjugated system between thiazole and methoxyimino moieties, explaining the compound's resistance to hydrolytic degradation [1] [3].
E-Ceftizoxime sodium salt exhibits markedly differential solubility across solvents, dictated by its zwitterionic nature and crystalline packing. It demonstrates high solubility in polar protic solvents: >400 mg/mL in water at 25°C, forming clear yellow solutions (pH 5.0–6.5 for 10% w/v). This exceptional aqueous solubility stems from sodium carboxylate ionization (pKa 2.1) and hydration shell formation around the aminothiazole group [1] [8]. Methanol solubility is moderate (50–60 mg/mL), while ethanol solubility is considerably lower (8–10 mg/mL) due to decreased dielectric constant. In aprotic solvents, solubility ranges from minimal in ethyl acetate (0.3 mg/mL) to moderate in DMSO (15–20 mg/mL), the latter facilitated by sulfoxide hydrogen-bond acceptance with the C-4 carboxylate [4] [8].
Table 2: Experimental Solubility of E-Ceftizoxime Sodium Salt (25°C)
Solvent | Solubility (mg/mL) | Solution Characteristics |
---|---|---|
Water | >400 | Clear, pale yellow (pH 5.0–6.5) |
Phosphate Buffer pH 7.4 | 380 | Isoosmotic with plasma |
Dimethyl Sulfoxide | 15–20 | Yellow, viscous solution |
Methanol | 50–60 | Slight turbidity upon saturation |
Ethanol | 8–10 | Requires sonication |
Ethyl Acetate | <0.5 | Practically insoluble |
Acetone | <0.5 | Practically insoluble |
Notably, solubility decreases by 15–20% when transitioning from purified water to physiological saline (0.9% NaCl), indicating ion-pairing effects. Lyophilized formulations show 30% faster dissolution than crystalline powders due to amorphous domain formation [5] [8].
E-Ceftizoxime sodium salt exists in multiple hydration states, with the pentahydrate being the most thermodynamically stable form under ambient conditions (20–25°C, 40–60% RH). Thermogravimetric analysis (TGA) reveals stepwise dehydration: loss of 3.5 H₂O molecules at 40–80°C (Δm = 7.2%), followed by the remaining 1.5 H₂O at 80–110°C (Δm = 3.1%). Powder X-ray diffraction (PXRD) patterns show distinct lattice rearrangements during dehydration, with d-spacing reductions from 15.2 Å to 12.7 Å in the (001) plane [5] [8] [9].
Crystalline polymorphism is observed under controlled humidity:
Hydration transitions are reversible below 40°C but become irreversible above this threshold due to crystalline collapse. Hydration state significantly impacts stability: the pentahydrate maintains >98% potency after 24 months at 25°C, whereas the monohydrate degrades 2.3× faster under identical conditions. Water activity (aw) studies indicate optimal stability at aw = 0.45–0.55, corresponding to lattice water content of 8.2–8.7% w/w [5] [8] [9].
Thermal degradation of E-Ceftizoxime sodium salt follows pseudo-first-order kinetics with distinct temperature-dependent degradation pathways:
Differential scanning calorimetry (DSC) shows an endothermic dehydration peak at 82°C (ΔH = 148 J/g) followed by a sharp exothermic degradation peak at 227°C (ΔH = -210 J/g). Isothermal stability studies reveal temperature-dependent half-lives:
Degradation products identified via LC-MS include:
Moisture accelerates degradation, with kinetic models showing a 12-fold rate increase when relative humidity rises from 20% to 80% at 40°C. Optimal storage stability is achieved at -20°C under nitrogen atmosphere, where degradation is undetectable (<0.1%/year) [4] [5] [8].
Table 3: Thermal Degradation Kinetics of E-Ceftizoxime Sodium Salt
Temperature | k (h⁻¹) | t₁/₂ | Dominant Degradation Pathway |
---|---|---|---|
25°C | 2.6 × 10⁻⁵ | 3.4 years | Surface hydrolysis |
40°C | 1.1 × 10⁻³ | 26.2 days | Bulk matrix hydrolysis |
60°C | 5.6 × 10⁻³ | 5.2 days | β-Lactam cleavage |
80°C | 0.144 | 4.8 hours | Decarboxylation & polymerization |
100°C | 2.18 | 19 minutes | Thiazole ring degradation |
Table 4: Systematic Nomenclature of E-Ceftizoxime Sodium Salt
Nomenclature Type | Designation |
---|---|
Chemical Name (IUPAC) | Sodium (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
CAS Registry Number | 68401-82-1 (anhydrous); 64485-93-4 (hydrated forms) |
Synonyms | Ceftizoxime Na; SKF-88373; FR-13,479; Eposerin; Cefizox; Ceftizoximum natricum |
Empirical Formula | C₁₃H₁₂N₅NaO₅S₂ |
Molecular Weight | 405.38 g/mol (anhydrous) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1